8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)
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Overview
Description
(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is of interest due to its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] can be achieved through various synthetic routes. One common method involves the construction of the 1,2,4-triazole ring via azo coupling of diazoazoles with CH-active two-carbon synthons . Another approach is the annulation of the azole fragment to the 1,2,4-triazine ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-5-Benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] involves its interaction with specific molecular targets. For example, it can inhibit the synthesis of ergosterol in fungi by blocking the P450-dependent enzyme (CYP 51), leading to antifungal activity . In cancer cells, it may inhibit the activity of histone acetyltransferase PCAF, thereby affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar compounds to (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] include:
1,2,3-Triazoles: These compounds have a similar structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring but are fused with a quinazoline ring, showing potential anticancer activity.
Triazolothiadiazines: These compounds have a fused thiadiazine ring and exhibit various pharmacological activities.
The uniqueness of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18BF4N3O |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1 |
InChI Key |
ABHXPJSMRQQAIG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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